molecular formula C19H14N4O4S2 B2823086 N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 941968-92-9

N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B2823086
CAS No.: 941968-92-9
M. Wt: 426.47
InChI Key: GCFGBGUXCNQSAK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused bicyclic core combining thiazole and pyridazine rings. Its structure includes a 2H-1,3-benzodioxol-5-yl (piperonyl) group attached via an acetamide linker and a 2-methyl-4-oxo-7-(thiophen-2-yl) substituent on the thiazolo-pyridazine scaffold. The compound’s synthesis likely involves coupling activated carboxylic acid derivatives with amines, analogous to methods described for structurally related acetamides (e.g., carbodiimide-mediated amidation) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c1-10-20-17-18(29-10)16(14-3-2-6-28-14)22-23(19(17)25)8-15(24)21-11-4-5-12-13(7-11)27-9-26-12/h2-7H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFGBGUXCNQSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials might include benzo[d][1,3]dioxole derivatives, thiophene derivatives, and pyridazine derivatives. Common synthetic routes could involve:

    Formation of the thiazolo[4,5-d]pyridazin-5(4H)-yl core: This might be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophen-2-yl group: This could involve substitution reactions using thiophene derivatives.

    Attachment of the benzo[d][1,3]dioxol-5-yl group: This might be done through coupling reactions.

    Final acetamide formation: This could involve amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.

    Substitution: This might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxygenated derivatives, while reduction might yield more hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound shares its thiazolo[4,5-d]pyridazine core with analogs such as N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (RN: 941880-89-3). Key differences lie in the aromatic substituents:

  • Benzodioxol vs.
  • Thiophene Position : Both compounds retain the 7-thiophen-2-yl group, critical for maintaining planar geometry and facilitating interactions with hydrophobic enzyme pockets.
Property Target Compound N-(4-Chlorophenyl) Analog
Molecular Formula C₂₁H₁₆N₄O₄S₂ C₁₉H₁₄ClN₄O₂S₂
Molecular Weight 452.51 g/mol 452.99 g/mol
Key Substituent 2H-1,3-benzodioxol-5-yl 4-Chlorophenyl
Predicted logP (ChemAxon) 3.2 3.6

Structural and Spectroscopic Analysis

NMR studies of related thiazolo-pyridazines reveal that substituent changes (e.g., benzodioxol vs. chlorophenyl) significantly alter chemical shifts in regions proximal to the substituent. For example:

  • Region A (positions 39–44) : Benzodioxol’s electron-donating oxygen atoms deshield adjacent protons, shifting signals downfield compared to the electron-withdrawing chloro group .
  • Region B (positions 29–36) : Minimal shifts in the thiazolo-pyridazine core suggest conserved electronic environments across analogs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that has attracted interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

Chemical Structure and Properties:
The compound features a benzodioxole moiety linked to a thiazolopyridazine core via an acetamide group. This unique structure is believed to contribute to its diverse biological activities.

PropertyValue
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Molecular FormulaC22H18N4O4S
Molecular Weight422.46 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity:
    • The compound has shown significant antiproliferative effects against various cancer cell lines. Studies suggest it inhibits key signaling pathways involved in cancer progression by targeting specific oncogenic proteins.
    • For instance, it has been noted for its ability to inhibit the SHP2 phosphatase, which is implicated in numerous cancers including lung and breast cancer .
  • Inhibition of Mitochondrial Function:
    • Research indicates that this compound can selectively target glucose-starved tumor cells by disrupting mitochondrial function, leading to apoptosis in cancer cells while sparing normal cells .
  • Interaction with Enzymatic Targets:
    • The compound's structure allows it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity and contributing to its therapeutic effects.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

In Vitro Studies

A study conducted on human tumor cell lines demonstrated that derivatives of benzodioxole compounds exhibit notable antitumor activity. The results indicated that these compounds could inhibit cell growth effectively .

Antiproliferative Effects

In a specific case study involving lung and breast cancer cell lines, the compound showed an IC50 value indicating potent antiproliferative activity. This suggests that it may serve as a promising candidate for further development as an anticancer agent .

Mechanistic Insights

The inhibition of SHP2 by this compound was characterized through structural modeling studies. These studies revealed how the compound binds to the active site of SHP2, blocking its activity and thereby inhibiting downstream signaling pathways essential for tumor growth and survival .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with simpler heterocyclic precursors. Key steps include:

  • Thiazole ring formation : Phosphorus pentasulfide (P₄S₁₀) is often used to cyclize thioamide intermediates .
  • Acetamide coupling : Acyl chlorides or active esters are employed to introduce the benzodioxol-5-yl acetamide moiety under basic conditions (e.g., triethylamine in DMF) .
  • Thiophene incorporation : Suzuki-Miyaura cross-coupling or direct substitution reactions are used to attach the thiophen-2-yl group . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound’s structural integrity validated after synthesis?

Analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxol protons at δ 6.8–7.2 ppm, thiophene signals at δ 7.3–7.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 506.08) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems like the thiazolo[4,5-d]pyridazin core .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazolo[4,5-d]pyridazin core?

Yield optimization requires:

  • Temperature control : Cyclization steps often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for thiophene attachment .
  • Purification strategies : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound from byproducts .

Q. What methodologies resolve contradictory bioactivity data in structural analogs?

Discrepancies arise from:

  • Solubility variations : Use DMSO stock solutions standardized to ≤0.1% v/v to minimize solvent interference .
  • Assay specificity : Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Metabolic stability : LC-MS/MS quantifies metabolite formation in microsomal incubations to distinguish intrinsic activity from prodrug effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Example modifications and outcomes:

Modification Impact on Activity Reference
Benzodioxol → ChlorophenylIncreased lipophilicity (logP +0.5) but reduced CNS penetration
Thiophene → FuranLower cytotoxicity (IC50 ↑ 30%) but diminished kinase inhibition
Methyl group removalEnhanced solubility (2.5-fold) but destabilized thiazolo core

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

Prioritize models based on structural analogs:

  • Kinase inhibition : Screen against EGFR, VEGFR, or CDK2 using fluorescence polarization assays .
  • Apoptosis induction : Measure caspase-3/7 activation in HCT-116 or MCF-7 cells .
  • Metastasis inhibition : Use Boyden chamber assays to quantify invasion suppression in MDA-MB-231 cells .

Q. How should researchers address stability issues during long-term storage?

Stability protocols include:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent thioamide oxidation .
  • pH control : Buffered aqueous solutions (pH 6.5–7.4) minimize hydrolysis of the acetamide bond .
  • Light protection : Amber vials prevent photodegradation of the benzodioxol moiety .

Methodological Resources

Q. Which databases provide reliable spectral data for structural analogs?

  • PubChem : Offers NMR, MS, and crystallographic data for thiazolo[4,5-d]pyridazin derivatives .
  • Reaxys : Curates synthetic procedures and reaction conditions for heterocyclic acetamides .
  • ChEMBL : Lists bioactivity data for structurally related kinase inhibitors .

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